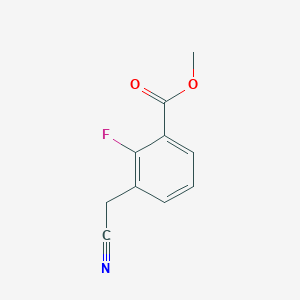

Methyl 3-(cyanomethyl)-2-fluorobenzoate

Description

Properties

Molecular Formula |

C10H8FNO2 |

|---|---|

Molecular Weight |

193.17 g/mol |

IUPAC Name |

methyl 3-(cyanomethyl)-2-fluorobenzoate |

InChI |

InChI=1S/C10H8FNO2/c1-14-10(13)8-4-2-3-7(5-6-12)9(8)11/h2-4H,5H2,1H3 |

InChI Key |

KIHQYCIXCNAJQI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1F)CC#N |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution-Cyanation Pathway

This method involves introducing the cyanomethyl group via nucleophilic substitution, adapted from CN101891649B.

- Step 1 : Start with methyl 3-(chloromethyl)-2-fluorobenzoate. React with hexamethylenetetramine (HMTA) in a weakly alkaline solution (pH 8–9) using PEG-400 as a phase-transfer catalyst at 100–110°C for 10–18 hours to form a Sievert salt intermediate.

- Step 2 : Hydrolyze the intermediate with 30% HCl at 100°C for 1–2 hours to yield methyl 3-formyl-2-fluorobenzoate.

- Step 3 : Condense the aldehyde with hydroxylamine hydrochloride in industrial formic acid under reflux (110°C, 18 hours). Use a solid ion-exchange resin to remove water, followed by extraction with 1,2-dichloroethane.

- Yield : ~80% (over three steps).

Key Data :

| Step | Conditions | Reagents | Yield |

|---|---|---|---|

| 1 | 110°C, 12h | HMTA, PEG-400 | 85% |

| 2 | 100°C, 2h | HCl (30%) | 90% |

| 3 | 110°C, 18h | NH₂OH·HCl, HCOOH | 78% |

Direct Cyanation of Halogenated Precursors

Adapted from CN105130846A, this route modifies chlorinated intermediates:

- Step 1 : Methylate 2-fluoro-3-methylbenzoic acid using thionyl chloride (SOCl₂) to form methyl 2-fluoro-3-methylbenzoate.

- Step 2 : Chlorinate the methyl group with SO₂Cl₂ under UV light to yield methyl 3-(chloromethyl)-2-fluorobenzoate.

- Step 3 : Substitute chloride with cyanide using NaCN or KCN in DMF at 80°C for 6 hours.

- Yield : 65–70%.

- Cyanide handling requires strict safety protocols.

- Competing side reactions (e.g., hydrolysis) may reduce yield.

Coupling-Based Synthesis (EP3527556B1)

A multi-step approach from EP3527556B1 can be adapted:

- Step 1 : Synthesize methyl 2-fluoro-4-iodobenzoate via iodination of 2-fluorobenzoic acid.

- Step 2 : Perform a Ullmann coupling with cyanoacetylene using CuI/1,10-phenanthroline in DMSO at 120°C.

- Yield : ~60% (for analogous reactions).

- Avoids toxic cyanide reagents.

- Scalable for industrial production.

Comparative Analysis of Methods

Optimization Strategies

- Catalyst Selection : PEG-400 (CN101891649B) enhances reaction efficiency in nucleophilic substitutions.

- Solvent Systems : 1,2-Dichloroethane improves phase separation in extraction steps.

- Temperature Control : Maintaining 100–110°C during hydrolysis minimizes byproducts.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(cyanomethyl)-2-fluorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted by nucleophiles such as amines or thiols.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

Substitution: Formation of 3-(cyanomethyl)-2-aminobenzoate or 3-(cyanomethyl)-2-thiobenzoate.

Reduction: Formation of 3-(aminomethyl)-2-fluorobenzoate.

Hydrolysis: Formation of 3-(cyanomethyl)-2-fluorobenzoic acid.

Scientific Research Applications

Methyl 3-(cyanomethyl)-2-fluorobenzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(cyanomethyl)-2-fluorobenzoate depends on its specific application. In biological systems, it may act by interacting with specific enzymes or receptors, altering their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its molecular targets. The cyanomethyl group can participate in various biochemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below compares Methyl 3-(cyanomethyl)-2-fluorobenzoate with four structurally related compounds, highlighting substituent positions, molecular formulas, and key applications:

Fluorine vs. Chlorine Substituents

- Methyl 3-cyano-6-chloro-2-fluorobenzoate (CAS 1805111-00-5) replaces the cyanomethyl group with a cyano group and introduces chlorine at position 6. The electron-withdrawing Cl enhances electrophilicity, making it reactive in nucleophilic aromatic substitution (e.g., agrochemical synthesis) . In contrast, the cyanomethyl group in the target compound may participate in cyclization or coupling reactions.

Sulfonamido vs. Cyanomethyl Functionalization

- Methyl 3-[(2,6-difluorophenyl)sulfonylamino]-2-fluorobenzoate (CAS 1195768-19-4) features a sulfonamido group with a difluorophenyl moiety. This structure is critical in sulfonylurea herbicides (e.g., triflusulfuron-methyl derivatives), where the sulfonamido group binds to acetolactate synthase enzymes . The cyanomethyl group in the target compound lacks this enzyme-targeting capability but offers simpler synthetic pathways.

Positional Isomerism

- Fluorine at position 2 in the target compound may increase metabolic stability in pharmaceuticals compared to non-fluorinated analogs.

Market and Industrial Relevance

- Methyl 3-(cyanomethyl) benzoate (non-fluorinated analog) is analyzed in market reports for applications in dyes and polymers, with a projected growth linked to its use in specialty chemicals . The addition of fluorine in this compound likely narrows its use to high-value pharmaceuticals due to increased production costs and regulatory requirements.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing methyl 3-(cyanomethyl)-2-fluorobenzoate, and how can purity be ensured?

- Methodology : The compound can be synthesized via nucleophilic substitution or esterification. For example, fluorination of a benzoate precursor using reagents like Selectfluor™, followed by cyanomethylation via Knoevenagel condensation or alkylation with cyanomethyl halides. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C, monitoring fluorine coupling in ¹⁹F NMR) .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substitution patterns (e.g., fluorine at C2, cyanomethyl at C3).

- Mass Spectrometry : High-resolution MS (ESI or EI) to verify molecular ion peaks (e.g., m/z for C₁₀H₈FNO₂).

- HPLC : Reverse-phase chromatography to assess purity (>98%) and detect trace impurities .

Q. How should this compound be stored to maintain stability?

- Methodology : Store in airtight, light-resistant containers at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the nitrile group or ester moiety. Periodic stability checks via TLC or HPLC are recommended. Avoid aqueous or basic conditions during handling .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the cyanomethylation step?

- Methodology : Screen catalysts (e.g., DBU, K₂CO₃), solvents (DMF, THF), and temperature (60–100°C). Use DOE (Design of Experiments) to assess interactions. For example, K₂CO₃ in DMF at 80°C may enhance nucleophilic attack on the benzoate backbone. Monitor reaction progress via in-situ IR spectroscopy (disappearance of carbonyl stretches) .

Q. What strategies address regioselectivity challenges during fluorination of the benzoate ring?

- Methodology : Employ directing groups (e.g., electron-withdrawing substituents) or transition metal catalysts (Pd/Cu) to favor fluorination at C2. Computational modeling (DFT) can predict electrophilic aromatic substitution sites. Validate outcomes via NOESY NMR to confirm spatial arrangement .

Q. How does this compound behave under acidic/basic or photolytic conditions?

- Methodology : Conduct accelerated degradation studies:

- Acidic/alkaline hydrolysis : Reflux in HCl/NaOH (0.1–1M) and monitor ester cleavage via LC-MS.

- Photolysis : Expose to UV light (254 nm) and track nitrile-to-amide conversion using IR (appearance of amide bands). Stability rankings guide formulation for biological assays .

Q. How should researchers resolve contradictions in reported spectral data for fluorinated benzoates?

- Methodology : Cross-validate with multiple techniques (e.g., X-ray crystallography for unambiguous structure determination). Compare melting points (DSC) and ¹⁹F NMR chemical shifts with literature. Discrepancies may arise from crystal polymorphism or solvent effects .

Q. What role does this compound play in medicinal chemistry, particularly in kinase inhibitor development?

- Methodology : As a building block for BRAF inhibitors (e.g., dabrafenib intermediates), its fluorinated aromatic core enhances target binding. Use Suzuki-Miyaura coupling to append heterocycles. Biological screening (IC₅₀ assays) evaluates kinase selectivity .

Q. How can structure-activity relationship (SAR) studies be designed using derivatives of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.